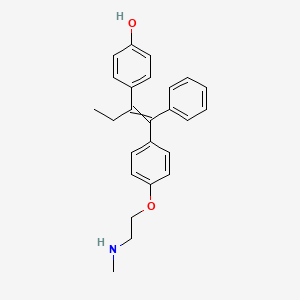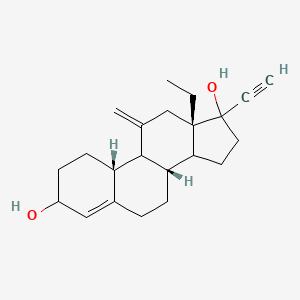![molecular formula C5H4ClN4OT B1140847 Hypoxanthine monohydrochloride, [8-3H] CAS No. 100694-13-1](/img/structure/B1140847.png)
Hypoxanthine monohydrochloride, [8-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoxanthine monohydrochloride, [8-3H] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of hypoxanthine, a naturally occurring purine derivative involved in the metabolism of nucleic acids. The radiolabeling with tritium ([8-3H]) allows for the tracking and quantification of the compound in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hypoxanthine monohydrochloride, [8-3H] typically involves the tritiation of hypoxanthine. This process can be achieved through catalytic hydrogenation using tritium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the incorporation of tritium at the desired position on the hypoxanthine molecule .
Industrial Production Methods
Industrial production of hypoxanthine monohydrochloride, [8-3H] follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and specific activity. The compound is usually supplied in an aqueous solution, steri-packaged, and stored under specific conditions to maintain stability .
化学反応の分析
Types of Reactions
Hypoxanthine monohydrochloride, [8-3H] undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products
Oxidation: Xanthine and uric acid.
Reduction: Dihydro derivatives of hypoxanthine.
Substitution: Various substituted purine derivatives.
科学的研究の応用
Hypoxanthine monohydrochloride, [8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification. Some of its applications include:
Chemistry: Used in studies involving nucleic acid metabolism and purine biosynthesis.
Biology: Employed in cell culture studies to investigate nucleic acid synthesis and energy metabolism.
Medicine: Utilized in pharmacological studies to assess the efficacy of antimalarial drugs and other therapeutics.
Industry: Applied in the development of diagnostic assays and radiolabeled tracers for various biochemical processes
作用機序
Hypoxanthine monohydrochloride, [8-3H] exerts its effects primarily through its role as a purine derivative. It is involved in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the synthesis of nucleotides and nucleic acids. The radiolabeling with tritium allows for the tracking of these metabolic processes in biological systems .
類似化合物との比較
Similar Compounds
Hypoxanthine monohydrochloride: Non-radiolabeled version of the compound.
Hypoxanthine bromide monohydrate: Similar structure with bromide instead of chloride.
9-Methylhypoxanthine chloride monohydrate: Methylated derivative.
Hypoxanthine nitrate monohydrate: Nitrate salt of hypoxanthine.
Hypoxanthine perchlorate monohydrate: Perchlorate salt of hypoxanthine
Uniqueness
Hypoxanthine monohydrochloride, [8-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving nucleic acid metabolism, drug efficacy, and biochemical assays .
特性
IUPAC Name |
8-tritio-1,9-dihydropurin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJQDNNYDGYLQ-PXDSPCEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)N=CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1)N=CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
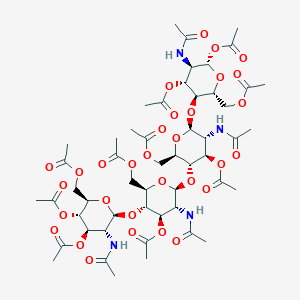
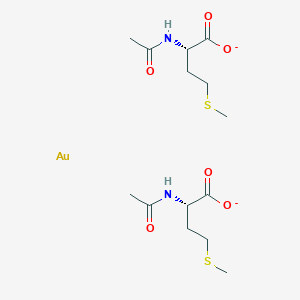



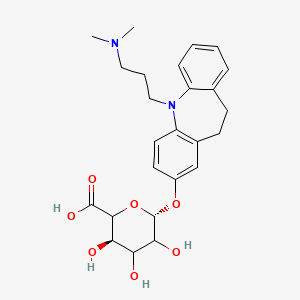
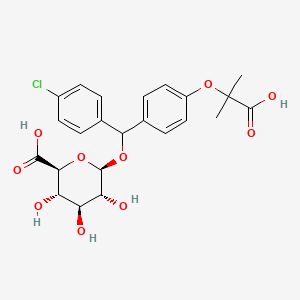

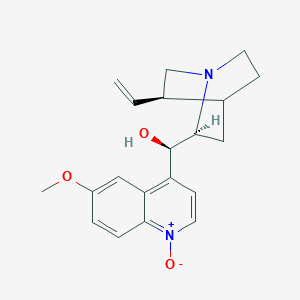
![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)

